methanone CAS No. 1326930-01-1](/img/structure/B2597657.png)
[6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone, also known as GSK-3 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
[6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone inhibitor works by inhibiting the activity of [6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone, which is a serine/threonine kinase that plays a crucial role in various signaling pathways. It regulates the activity of several transcription factors and is involved in the regulation of cell proliferation, differentiation, and apoptosis. Inhibition of [6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
[6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone inhibitor has been found to have a wide range of biochemical and physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity, reduce inflammation, and protect against neuronal damage in various animal models. It has also been found to have a positive effect on cognitive function and mood regulation in patients with bipolar disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone inhibitor is its specificity for [6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on [6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone inhibitor. One area of interest is the development of more potent and selective inhibitors that can be used in clinical trials. Another area of interest is the investigation of the potential therapeutic applications of [6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone inhibitor in other diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of [6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone inhibitor and its downstream signaling pathways.
Métodos De Síntesis
The synthesis of [6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone inhibitor involves a multi-step process that starts with the reaction of 4-chloroquinoline with morpholine to form 4-(morpholin-4-yl)quinoline. This intermediate is then reacted with cyclohexylpiperazine and 3-chloro-2-hydroxypropylamine to form [6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone. The final product is purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
[6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. It has been found to inhibit the activity of glycogen synthase kinase-3 ([6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone), an enzyme that is involved in several cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of [6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone has been shown to have a positive effect on the regulation of glucose metabolism, insulin sensitivity, and beta-cell function.
Propiedades
IUPAC Name |
[6-chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN4O2/c25-18-6-7-22-20(16-18)23(21(17-26-22)24(30)29-12-14-31-15-13-29)28-10-8-27(9-11-28)19-4-2-1-3-5-19/h6-7,16-17,19H,1-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLZVMSTTNLBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

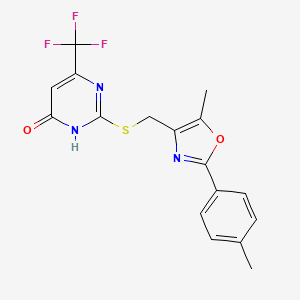
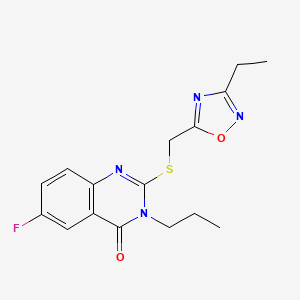

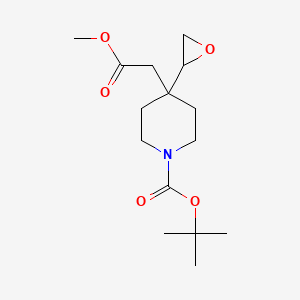
![[1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2597580.png)
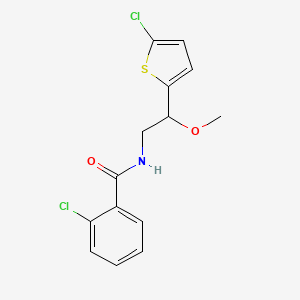

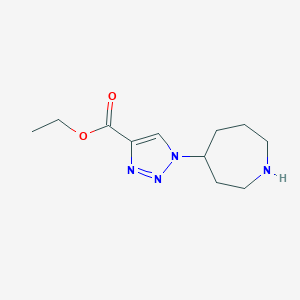
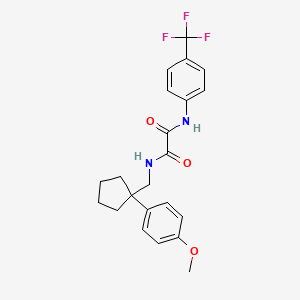

![N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide](/img/structure/B2597593.png)
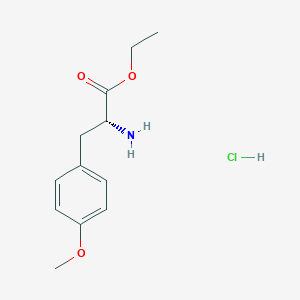
![(2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2597596.png)
![N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2597597.png)